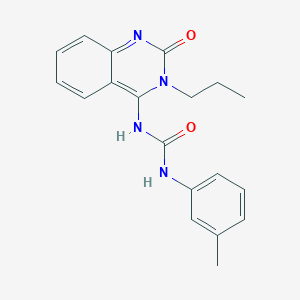![molecular formula C18H18FNO5 B2786319 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1396802-41-7](/img/structure/B2786319.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide, commonly known as 'compound X', is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide involves the inhibition of various signaling pathways involved in the growth and survival of cancer cells, neuroinflammation, and amyloid-beta plaques. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in the growth and survival of cancer cells. It also inhibits the NF-kB pathway, which is involved in neuroinflammation. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid-beta plaques by reducing the activity of beta-secretase enzymes.
Biochemical and Physiological Effects:
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce neuroinflammation, and improve cognitive function. It has also been shown to reduce amyloid-beta plaques in Alzheimer's disease and improve motor function in Parkinson's disease.
实验室实验的优点和局限性
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in various disease models, making it a potential candidate for further research. However, one of the limitations is that it has not been extensively studied in humans, making it difficult to determine its safety and efficacy in clinical trials.
未来方向
There are several future directions for research on N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide. One future direction is to study its safety and efficacy in clinical trials to determine its potential as a therapeutic agent. Another future direction is to optimize its synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to determine its mechanism of action in various disease models and to identify potential drug targets for future drug development.
合成方法
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide involves several steps. The first step involves the reaction of 2-hydroxypropylamine with 2-fluorophenol to form 2-(2-fluorophenoxy)propylamine. The second step involves the reaction of 2-(2-fluorophenoxy)propylamine with benzo[d][1,3]dioxole-5-carboxylic acid to form N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide. The synthesis of this compound has been optimized by various researchers to improve the yield and purity of the final product.
科学研究应用
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta plaques. In Parkinson's disease research, this compound has been shown to improve motor function and reduce neuroinflammation.
属性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-18(22,12-6-7-15-16(8-12)25-11-24-15)10-20-17(21)9-23-14-5-3-2-4-13(14)19/h2-8,22H,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIHINANXDXNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1F)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)
![5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B2786238.png)
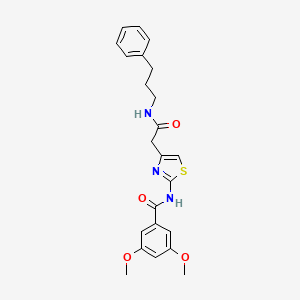
![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)
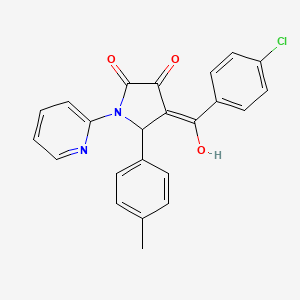
![2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2786243.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2786245.png)
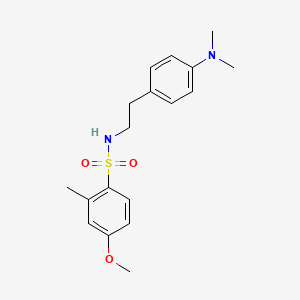
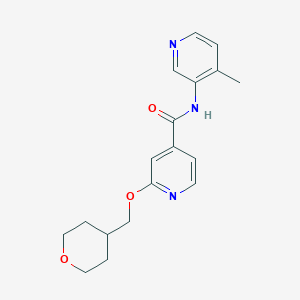
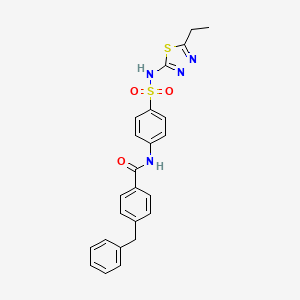
![4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2786255.png)
![2,6-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2786258.png)
